Lithium 3-bromo-5-isopropylbenzenesulfinate
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Overview
Description
Lithium 3-bromo-5-isopropylbenzenesulfinate is an organosulfur compound that features a lithium cation paired with a 3-bromo-5-isopropylbenzenesulfinate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-bromo-5-isopropylbenzenesulfinate typically involves the reaction of 3-bromo-5-isopropylbenzenesulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-bromo-5-isopropylbenzenesulfinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like THF or DMF, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids, solvents like water or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or THF.
Major Products Formed
Substitution: Products include 3-amino-5-isopropylbenzenesulfinate or 3-thio-5-isopropylbenzenesulfinate.
Oxidation: The major product is 3-bromo-5-isopropylbenzenesulfonate.
Reduction: The major product is 3-isopropylbenzenesulfinate.
Scientific Research Applications
Chemistry
In organic synthesis, Lithium 3-bromo-5-isopropylbenzenesulfinate is used as a building block for the synthesis of more complex molecules. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
Medicine
The compound’s potential medicinal applications are still under investigation. its structural similarity to other sulfinates suggests it could be explored for use in drug development, particularly in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for advanced materials.
Mechanism of Action
The mechanism by which Lithium 3-bromo-5-isopropylbenzenesulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The lithium cation can stabilize the sulfinate anion, making it a versatile reagent in organic synthesis. The bromine atom provides a site for further functionalization, allowing the compound to be used in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-bromo-5-methylbenzenesulfinate
- Lithium 3-chloro-5-isopropylbenzenesulfinate
- Lithium 3-bromo-5-tert-butylbenzenesulfinate
Uniqueness
Lithium 3-bromo-5-isopropylbenzenesulfinate is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Properties
Molecular Formula |
C9H10BrLiO2S |
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Molecular Weight |
269.1 g/mol |
IUPAC Name |
lithium;3-bromo-5-propan-2-ylbenzenesulfinate |
InChI |
InChI=1S/C9H11BrO2S.Li/c1-6(2)7-3-8(10)5-9(4-7)13(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
STIWVDPPRLQDES-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)C1=CC(=CC(=C1)Br)S(=O)[O-] |
Origin of Product |
United States |
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